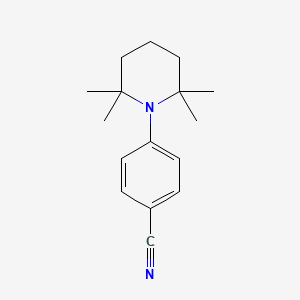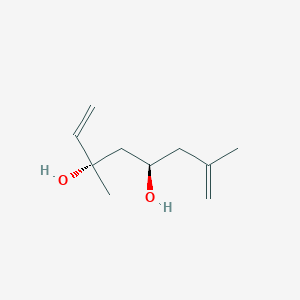
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is a chemical compound known for its stability and unique properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical reactions and industrial applications due to its robust structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzonitrile under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxoammonium salts.
Reduction: The compound can be reduced to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodobenzene diacetate and copper catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxoammonium salts.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile involves its ability to stabilize free radicals and participate in redox reactions. The compound can interact with molecular targets such as enzymes and proteins, affecting their activity and function. The pathways involved often include electron transfer processes, where the compound acts as an electron donor or acceptor .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt’s Salt): Used as an oxidizing agent in organic synthesis.
Uniqueness
4-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile is unique due to its specific structure, which combines the stability of the piperidine ring with the reactivity of the benzonitrile group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
923031-70-3 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
4-(2,2,6,6-tetramethylpiperidin-1-yl)benzonitrile |
InChI |
InChI=1S/C16H22N2/c1-15(2)10-5-11-16(3,4)18(15)14-8-6-13(12-17)7-9-14/h6-9H,5,10-11H2,1-4H3 |
InChI Key |
LBZKODYTZFDRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1C2=CC=C(C=C2)C#N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)

![4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14179970.png)
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)





![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B14180020.png)



